molecular formula C17H17N5O2 B2562549 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950239-25-5

5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2562549
CAS No.: 950239-25-5
M. Wt: 323.356
InChI Key: IWUHFORNWQADRU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a central triazole ring substituted at positions 1, 4, and 5. The 1-(m-tolyl) group (meta-methylphenyl) at position 1, 5-amino group at position 5, and N-(3-methoxyphenyl)carboxamide at position 4 define its structure .

Properties

IUPAC Name

5-amino-N-(3-methoxyphenyl)-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-5-3-7-13(9-11)22-16(18)15(20-21-22)17(23)19-12-6-4-8-14(10-12)24-2/h3-10H,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUHFORNWQADRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 3-methoxyphenyl azide and m-tolyl acetylene.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of this compound.

    Substitution: The amino and methoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound might be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, could be explored to understand its mechanism of action and therapeutic potential.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The amino and methoxy groups might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Key Research Findings

Structure-Activity Relationships (SAR)

  • Position 1 : Bulky aryl groups (e.g., m-tolyl, 2-fluorophenyl) enhance metabolic stability .
  • Position 4 : Electron-rich carboxamide substituents (e.g., 3-methoxyphenyl) improve solubility and binding affinity .

Biological Activity

5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 950239-25-5, is a synthetic organic compound belonging to the triazole class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound includes a triazole ring substituted with amino, methoxyphenyl, and tolyl groups, which may enhance its biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₂
Molecular Weight323.35 g/mol
CAS Number950239-25-5

Synthesis

The synthesis of this compound typically involves a [3+2] cycloaddition reaction between an azide and an alkyne. The starting materials may include 3-methoxyphenyl azide and m-tolyl acetylene. The carboxamide group is introduced by reacting the triazole derivative with a suitable carboxylic acid derivative.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties through various mechanisms, including inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. A study demonstrated that related triazole compounds showed promising antiproliferative activity against cancer cell lines such as MCF-7 and HCT-116, with IC₅₀ values in the low micromolar range .

Case Study: Thymidylate Synthase Inhibition

  • Compounds Tested : Various triazole derivatives.
  • Results : Compounds exhibited IC₅₀ values ranging from 1.95 to 4.24 µM against TS, outperforming standard drugs like Pemetrexed (IC₅₀ = 7.26 µM) in some cases .

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties. Several studies have reported that derivatives of this compound exhibit significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy

  • Inhibition Results : Some derivatives showed strong inhibition against tested bacterial strains.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The presence of amino and methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
5-amino-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide Lacks methoxyphenyl groupReduced activity
N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide Lacks amino groupAltered reactivity
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide Substitutes m-tolyl with phenylDifferent chemical behavior

Q & A

Q. What synthetic routes are commonly employed for this compound, and what critical parameters influence reaction yield?

The synthesis typically involves multi-step reactions, including cyclization of substituted aniline precursors with isocyanides or azide intermediates. Key parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst optimization (e.g., Cu(I) for azide-alkyne cycloaddition). Yield is highly sensitive to stoichiometric ratios of reactants and purification methods (e.g., column chromatography) .

Key PropertyValueSource
Molecular FormulaC₁₇H₁₆N₆O₂ (hypothetical)*PubChem analogs
Molecular Weight~348.35 g/mol*Calculated from analogs
*Exact data for this compound requires experimental validation.

Q. How can researchers address low aqueous solubility during in vitro assays?

Low solubility is a common challenge with triazole-carboxamides. Strategies include:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
  • Structural analogs: Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 3-methoxyphenyl or m-tolyl positions .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at 3-position on phenyl).
  • FT-IR: Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the optimization of bioactivity against target enzymes?

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding interactions with enzymes (e.g., kinase or protease targets). Focus on the triazole core and carboxamide group as key pharmacophores .
  • MD Simulations: Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess stability of binding poses and identify residues critical for inhibition .
  • QSAR Models: Train models on analogs (e.g., from PubChem) to correlate substituent electronegativity or steric bulk with IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?

  • Standardized Assays: Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Orthogonal Validation: Confirm inhibitory activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay artifacts .
  • Cell-Based Counter-Screens: Compare in vitro enzyme inhibition with cellular efficacy (e.g., Western blot for phosphorylated targets) to assess membrane permeability .

Q. How can in vivo pharmacokinetic challenges be addressed during preclinical development?

  • Metabolite Profiling: Use LC-MS/MS to identify hepatic metabolites (e.g., O-demethylation of the methoxy group) and adjust dosing regimens .
  • Caco-2 Permeability Assays: Quantify apparent permeability (Papp) to predict oral absorption and guide structural modifications (e.g., reducing logP via polar substituents) .
  • Toxicogenomics: Perform RNA-seq on liver/kidney tissues from rodent models to detect off-target gene expression linked to toxicity .

Data Contradiction Analysis

Q. How to interpret conflicting reports on selectivity for kinase isoforms?

  • Kinase Panel Screening: Test the compound against a broad panel (e.g., 100+ kinases) using ATP-concentration-matched assays.
  • Structural Biology: Compare X-ray crystallography data (e.g., PDB entries of kinase-ligand complexes) to identify isoform-specific binding pockets .
  • Allosteric vs. Orthosteric Inhibition: Use competitive binding assays (e.g., with ATP analogs) to clarify the mechanism .

Methodological Integration

Q. What hybrid approaches combine experimental and theoretical frameworks for mechanistic studies?

  • Fragment-Based Drug Design (FBDD): Use crystallography (e.g., synchrotron data) to identify fragment-binding hotspots, then optimize via DFT calculations .
  • Machine Learning: Train neural networks on bioactivity datasets to predict novel derivatives with improved solubility and potency .

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